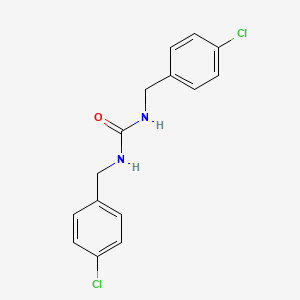
N,N'-Di(p-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di(p-chlorobenzyl)urea is an organic compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19 g/mol It is a derivative of urea, where the hydrogen atoms of the urea are replaced by p-chlorobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Di(p-chlorobenzyl)urea can be synthesized through the nucleophilic addition of p-chlorobenzylamine to isocyanates or carbamoyl chlorides . The reaction typically involves the use of a solvent such as water or an organic solvent, and it can be carried out under mild conditions without the need for a catalyst . The reaction proceeds as follows:
Nucleophilic Addition:
p-Chlorobenzylamine reacts with an isocyanate or carbamoyl chloride to form the corresponding urea derivative.Purification: The product is purified through filtration or extraction procedures to obtain high chemical purity.
Industrial Production Methods
Industrial production of N,N’-Di(p-chlorobenzyl)urea involves similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents . The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Di(p-chlorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The p-chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
N,N’-Di(p-chlorobenzyl)urea has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N,N’-Di(p-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(p-methylbenzyl)urea: Similar structure but with methyl groups instead of chlorine atoms.
N,N’-Di(p-nitrobenzyl)urea: Contains nitro groups instead of chlorine atoms.
N,N’-Di(p-fluorobenzyl)urea: Contains fluorine atoms instead of chlorine atoms.
Uniqueness
N,N’-Di(p-chlorobenzyl)urea is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds .
Propiedades
Número CAS |
92550-15-7 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1,3-bis[(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C15H14Cl2N2O/c16-13-5-1-11(2-6-13)9-18-15(20)19-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H2,18,19,20) |
Clave InChI |
UQCDPZIXWSDDRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



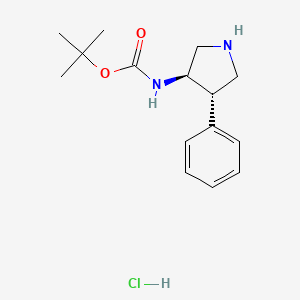


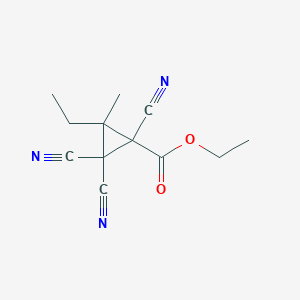
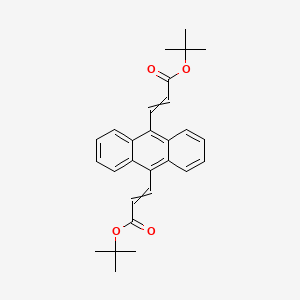
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
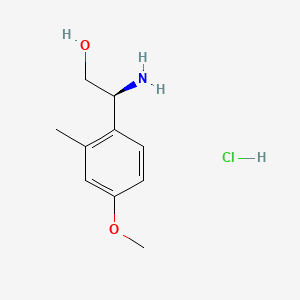
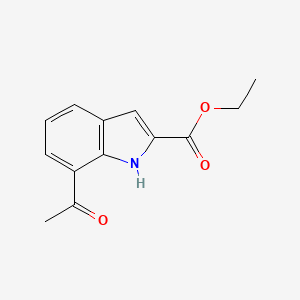


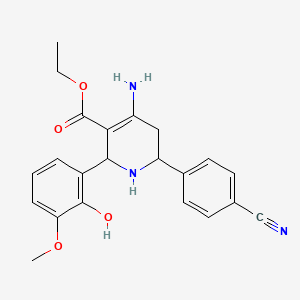
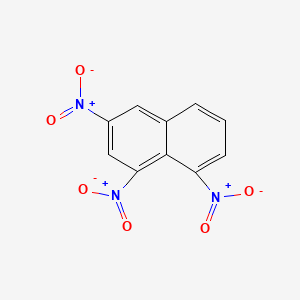
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
